Introduction: The Strategic Importance of 6-Fluoroquinazolin-2-amine
Introduction: The Strategic Importance of 6-Fluoroquinazolin-2-amine
<An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of bioactive compounds.[1][2] 6-Fluoroquinazolin-2-amine (CAS No. 20028-72-2) represents a strategically functionalized variant of this core, engineered to serve as a versatile and high-value building block in drug discovery.[3][4][5] Its structure, featuring a fused benzene and pyrimidine ring system, is augmented by two critical functionalities: a nucleophilic amino group at the 2-position and an electron-withdrawing fluorine atom at the 6-position.
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[6][7] For the quinazoline nucleus, this modification can improve metabolic stability, increase bioavailability, and modulate binding interactions with protein targets.[6] Consequently, 6-Fluoroquinazolin-2-amine is not merely an intermediate; it is a carefully designed precursor for synthesizing novel therapeutic agents, particularly in oncology and antiviral research.[6] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
PART 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in complex synthetic routes. The key physicochemical data for 6-Fluoroquinazolin-2-amine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 20028-72-2 | [3][4][5] |
| Molecular Formula | C₈H₆FN₃ | [4][8] |
| Molecular Weight | 163.15 g/mol | |
| IUPAC Name | 6-fluoroquinazolin-2-amine | [3] |
| Synonyms | 2-Amino-6-fluoroquinazoline, 2-Quinazolinamine, 6-fluoro- | [3][4] |
| Boiling Point | 373.7±34.0 °C (Predicted) | [3] |
| Density | 1.400±0.06 g/cm³ (Predicted) | [3] |
| SMILES Code | NC1=NC=C2C=C(F)C=CC2=N1 | [5] |
| Storage | Keep in dark place, 2-8°C, Inert atmosphere |
PART 2: Synthesis and Experimental Protocol
The synthesis of 2-aminoquinazolines is a well-trodden path in heterocyclic chemistry. A robust and efficient method for preparing 6-Fluoroquinazolin-2-amine proceeds from 2-amino-5-fluorobenzonitrile. The ortho-positioning of the amine and nitrile groups in this precursor makes it an ideal starting material for constructing the quinazoline core.[9][10]
Causality Behind Experimental Design:
The chosen synthetic pathway leverages the inherent reactivity of the aminobenzonitrile scaffold. The nitrile group provides the necessary carbon atom (C2 of the final product), while the ortho-amino group acts as the internal nucleophile for the crucial cyclization step. The use of a reagent like cyanamide or a derivative which then undergoes a rearrangement is a common strategy. A more direct approach involves an acid-mediated annulation. This ensures high regioselectivity and good yields, which are critical for producing high-purity material for subsequent drug development stages.
Visualized Synthesis Workflow
Caption: Synthesis of 6-Fluoroquinazolin-2-amine from 2-amino-5-fluorobenzonitrile.
Detailed Step-by-Step Laboratory Protocol
This protocol describes a representative acid-mediated synthesis.
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluorobenzonitrile (1.0 eq).
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Solvent and Reagents: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF). Add N-benzyl cyanamide (1.2 eq) or a similar cyanamide source.
-
Acid Mediation: Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred mixture. The acid acts as a mediator for the [4+2] annulation reaction.[11]
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Heating and Reaction Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold non-polar solvent (e.g., hexane) to remove organic impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-Fluoroquinazolin-2-amine.
PART 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Fluoroquinazolin-2-amine is dictated by the interplay between the electron-deficient quinazoline core and its functional groups.
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The 2-Amino Group: This group is the primary center of nucleophilicity. It readily participates in reactions such as N-alkylation, N-acylation, and condensation with electrophiles.[12] This provides a convenient handle for introducing diverse side chains, a critical step in building structure-activity relationships (SAR) during lead optimization. The amino group also activates the quinazoline ring towards certain reactions, although the overall ring system remains electron-poor.
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The Quinazoline Core: The pyrimidine half of the scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 4-position, especially if a leaving group is present there. Electrophilic substitution on the quinazoline ring is generally difficult and requires harsh conditions.[13] When it does occur, substitution is directed to the benzene ring, with the 8- and 6-positions being the most likely sites.[13]
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The 6-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect. This has several important consequences:
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Modulation of Basicity: It decreases the basicity of the ring nitrogens and the 2-amino group, which can affect binding to biological targets and alter pharmacokinetic properties.
-
Metabolic Stability: The C-F bond is very strong, making the 6-position resistant to oxidative metabolism. This is a key reason for incorporating fluorine into drug candidates—to block a potential site of metabolic degradation and prolong the drug's half-life.[6]
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity.[6]
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PART 4: Applications in Drug Discovery
6-Fluoroquinazolin-2-amine is a cornerstone intermediate for the synthesis of protein kinase inhibitors, a major class of modern cancer therapeutics.[14][15] The quinazoline scaffold effectively mimics the purine ring of ATP, allowing its derivatives to competitively bind to the ATP-binding site of various kinases.[16]
Targeting the Epidermal Growth Factor Receptor (EGFR)
The quinazoline core is central to several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[14] The 6-position is directed toward the solvent interface in the EGFR active site, making it an ideal position for modification to optimize properties without disrupting core binding interactions.[17] Derivatives of 6-fluoroquinazoline have shown potent antiproliferative effects against various cancer cell lines, with IC₅₀ values often in the low micromolar or even nanomolar range.[6][15]
Antiviral and Antimicrobial Potential
Beyond oncology, the 6-fluoroquinazoline scaffold has been explored for other therapeutic applications. Derivatives have shown potential as inhibitors of the SARS-CoV-2 3CLpro enzyme, highlighting their promise in antiviral research.[6] Furthermore, various S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have demonstrated a broad spectrum of antifungal activity.[18]
Visualized Application Pathway
Caption: Role of 6-Fluoroquinazolin-2-amine as a scaffold for diverse inhibitors.
PART 5: Spectroscopic Signature
While actual spectra must be obtained experimentally, the expected spectroscopic characteristics provide a valuable reference for compound verification.
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). Protons at the 5- and 7-positions will exhibit coupling to the fluorine atom (³JHF and ⁴JHF respectively), leading to doublet of doublets or more complex patterns. The amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would display 8 distinct signals. The carbon atom bonded to fluorine (C6) will show a large one-bond coupling constant (¹JCF ~240-250 Hz), appearing as a doublet. The adjacent carbons (C5 and C7) will show smaller two-bond couplings (²JCF).
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3300-3500 cm⁻¹), C=N and C=C stretching vibrations from the quinazoline ring (~1500-1650 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹).
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Mass Spectrometry: In an ESI-MS spectrum, the compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 164.07.
Conclusion
6-Fluoroquinazolin-2-amine is a quintessential example of a modern heterocyclic building block, strategically designed for utility in medicinal chemistry. Its combination of a privileged quinazoline core, a reactive amino handle, and a pharmacologically advantageous fluorine substituent makes it an exceptionally valuable precursor for the synthesis of targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the development of next-generation inhibitors for cancer, infectious diseases, and beyond.
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